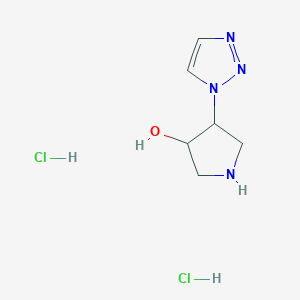
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride is a chemical compound that features a triazole ring attached to a pyrrolidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride typically involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as the “click” reaction. This method is favored for its high yield and specificity. The reaction involves the following steps:
Formation of Azide: The starting material, a suitable pyrrolidine derivative, is converted to an azide.
Click Reaction: The azide is then reacted with an alkyne in the presence of a copper catalyst to form the triazole ring.
Hydrochloride Formation: The resulting compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-one.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with various functional groups.
科学研究应用
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored as a scaffold for developing new drugs, particularly as inhibitors of enzymes like acetylcholinesterase.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets. For instance, when used as an enzyme inhibitor, the compound binds to the active site of the enzyme, blocking its activity. The triazole ring often plays a crucial role in binding through hydrogen bonds and hydrophobic interactions.
相似化合物的比较
Similar Compounds
- 4-(1H-1,2,4-triazol-1-yl)pyrrolidin-3-ol dihydrochloride
- 4-(1H-1,2,3-triazol-1-yl)benzamides
- 4-(1H-1,2,3-triazol-1-yl)quinolines
Uniqueness
4-(1H-1,2,3-triazol-1-yl)pyrrolidin-3-ol dihydrochloride is unique due to its specific combination of the triazole and pyrrolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials.
属性
分子式 |
C6H12Cl2N4O |
|---|---|
分子量 |
227.09 g/mol |
IUPAC 名称 |
4-(triazol-1-yl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C6H10N4O.2ClH/c11-6-4-7-3-5(6)10-2-1-8-9-10;;/h1-2,5-7,11H,3-4H2;2*1H |
InChI 键 |
SLZCXKRRGOBYGB-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CN1)O)N2C=CN=N2.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


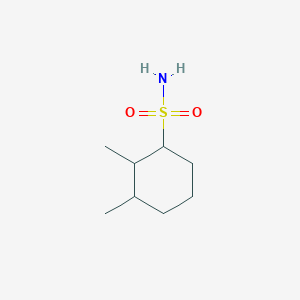

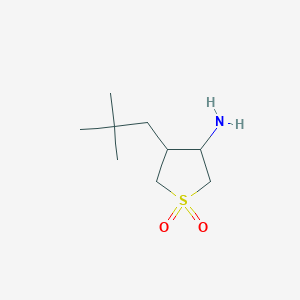
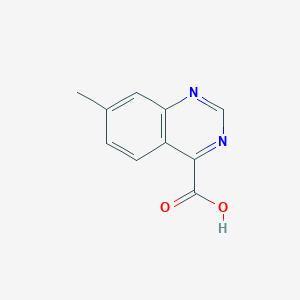
![3-[3-(1-Methyl-1H-pyrrol-2-yl)-[1,2,4]oxadiazol-5-yl]-piperidine](/img/structure/B13227349.png)

![4-(4-Ethylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13227362.png)


![[1-(Bromomethyl)cyclobutyl]cyclopentane](/img/structure/B13227395.png)
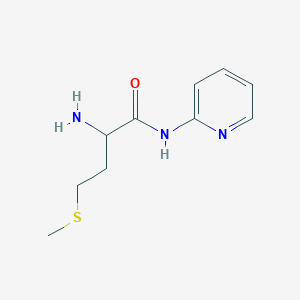

![1-[(1,5-Dimethyl-1H-pyrazol-3-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13227413.png)

